4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride
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Overview
Description
4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a chemical compound with the molecular formula C13H11ClF3NO and a molecular weight of 289.68 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structural properties, which make it valuable for studying molecular interactions and developing advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is valuable for investigating molecular interactions and protein-ligand binding studies.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in biological studies, it may bind to proteins or enzymes, altering their activity and providing insights into their function .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxy-biphenyl-3-ylamine hydrochloride
- 4’-Ethoxy-biphenyl-3-ylamine hydrochloride
- 4’-Chloromethoxy-biphenyl-3-ylamine hydrochloride
Uniqueness
4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful for studying the effects of fluorine substitution on molecular interactions and reactivity .
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO.ClH/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10;/h1-8H,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFVVSWSKMVKSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375323 |
Source
|
Record name | 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049736-54-0 |
Source
|
Record name | 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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